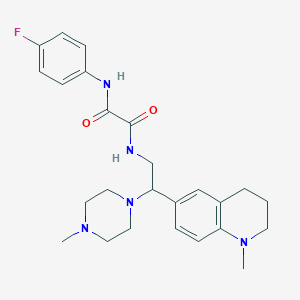

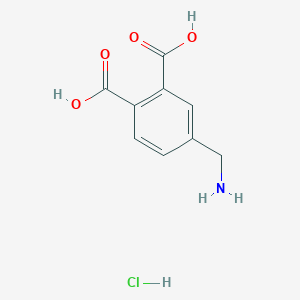

![molecular formula C20H21ClN4O2 B2558467 (E)-3-(2-chlorophenyl)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)prop-2-en-1-one CAS No. 2210222-95-8](/img/structure/B2558467.png)

(E)-3-(2-chlorophenyl)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)prop-2-en-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

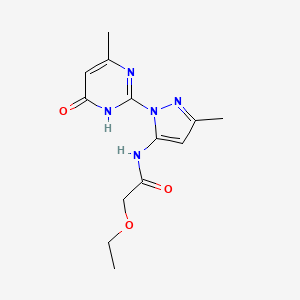

This compound is a complex organic molecule with several functional groups. It contains a morpholine ring, which is a common feature in many pharmaceuticals and other biologically active compounds . The presence of the pyrido[2,3-d]pyrimidin-8(5H)-yl group suggests that this compound may have interesting chemical properties and potential biological activity.

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the morpholine ring, followed by the construction of the pyrido[2,3-d]pyrimidin-8(5H)-yl group. Unfortunately, without specific literature sources, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound is quite complex. The morpholine ring provides a polar, hydrophilic region, while the chlorophenyl and pyrido[2,3-d]pyrimidin-8(5H)-yl groups are likely to be more hydrophobic. This could have implications for the compound’s solubility and its interactions with biological molecules .Chemical Reactions Analysis

Again, without specific information, it’s hard to predict the chemical reactions this compound might undergo. The presence of the morpholine ring suggests that it could act as a base, accepting a proton to form a morpholinium ion .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of any functional groups. For example, the morpholine ring is known to confer solubility in water and resistance to oxidation .Scientific Research Applications

Microwave-Assisted Synthesis and Antibacterial Activity

The research conducted by Ram C.Merugu, D.Ramesh, and B.Sreenivasulu (2010) highlights the utilization of microwave-assisted synthesis techniques for developing novel pyrimidines and thiazolidinones with significant antibacterial activity. This study showcases the importance of advanced synthetic methods in generating compounds with potential therapeutic applications, emphasizing the compound's role in antimicrobial research (Merugu, Ramesh, & Sreenivasulu, 2010).

Antimicrobial and Antitubercular Activities

Patel et al. (2003) explored the synthesis and biological activity of 2,4,6-Trisubstituted-1,3,5-s-triazines, which were derived from similar compounds, demonstrating significant antibacterial, antifungal, and antitubercular activities. This research underscores the compound's potential as a scaffold for developing agents against a variety of pathogens, highlighting its versatility in antimicrobial research (Patel, Desai, Desai, & Chikhalia, 2003).

Synthesis and Spectral Analysis in Drug Development

An array of novel 4-(4-morpholinophenyl)-6-arylpyrimidin-2-amines synthesized by J. Thanusu, Kanagarajan, and M. Gopalakrishnan (2010) serves as an example of how detailed synthetic and spectral analysis contributes to the development of new drug candidates. Their work emphasizes the importance of chemical synthesis and structural characterization in creating compounds with potential pharmaceutical applications (Thanusu, Kanagarajan, & Gopalakrishnan, 2010).

Anti-Inflammatory and Analgesic Agents

Farag et al. (2012) synthesized a series of new quinazolinone derivatives to evaluate their potential anti-inflammatory and analgesic activities. This study illustrates the compound's application in the discovery of new therapeutic agents aimed at treating pain and inflammation, highlighting the broader pharmacological potential of such molecules (Farag, Khalifa, Sadik, Abbas, Al‐Sehemi, & Ammar, 2012).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

(E)-3-(2-chlorophenyl)-1-(2-morpholin-4-yl-6,7-dihydro-5H-pyrido[2,3-d]pyrimidin-8-yl)prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21ClN4O2/c21-17-6-2-1-4-15(17)7-8-18(26)25-9-3-5-16-14-22-20(23-19(16)25)24-10-12-27-13-11-24/h1-2,4,6-8,14H,3,5,9-13H2/b8-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRXHKSXCHBWGLC-BQYQJAHWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CN=C(N=C2N(C1)C(=O)C=CC3=CC=CC=C3Cl)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=CN=C(N=C2N(C1)C(=O)/C=C/C3=CC=CC=C3Cl)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

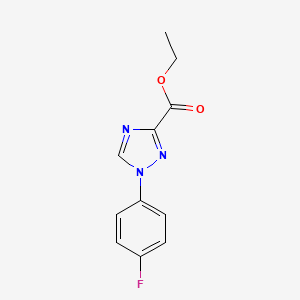

![16-(2,2,6,6-Tetramethylpiperidin-4-yl)-12,18-dioxa-16-azapentacyclo[11.8.0.0^{2,11}.0^{4,9}.0^{14,19}]henicosa-1(13),2(11),4(9),5,7,14(19),20-heptaene-3,10-dione](/img/structure/B2558388.png)

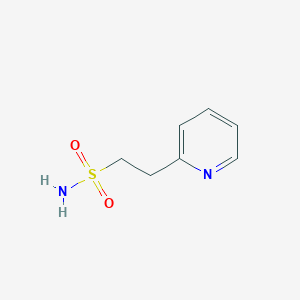

![3-[(2,4-Dichlorophenyl)methoxy]thiophene-2-carbohydrazide](/img/structure/B2558390.png)

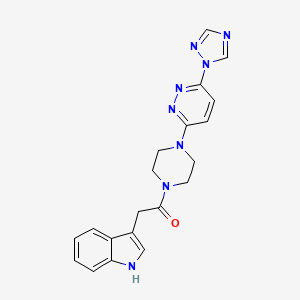

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide](/img/structure/B2558396.png)

![4-{1-[3-(4-Ethylphenoxy)-2-hydroxypropyl]benzimidazol-2-yl}-1-(4-methylphenyl) pyrrolidin-2-one](/img/structure/B2558401.png)

![2-[4-(6-Oxo-3-phenylpyridazin-1-yl)piperidin-1-yl]pyridine-4-carbonitrile](/img/structure/B2558406.png)